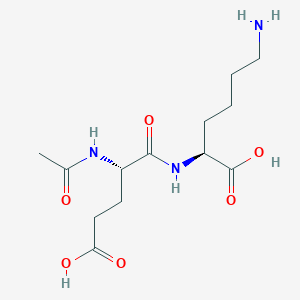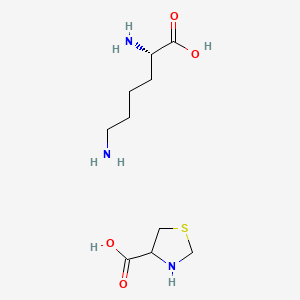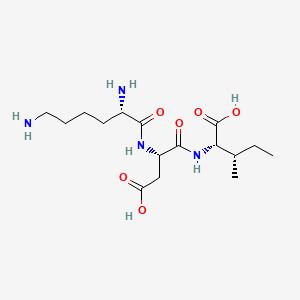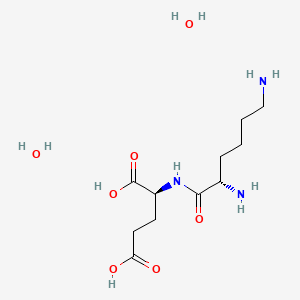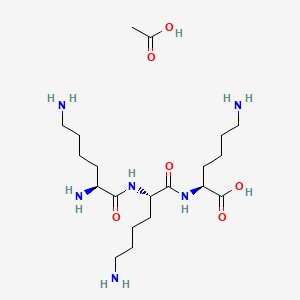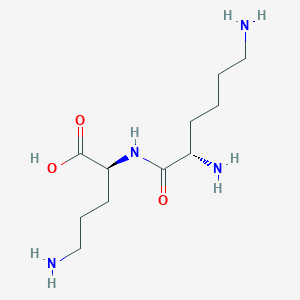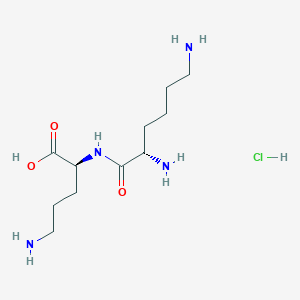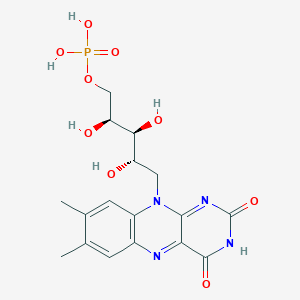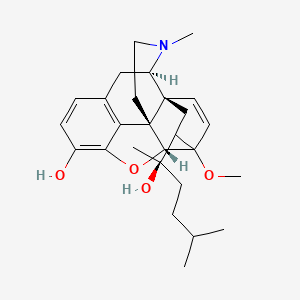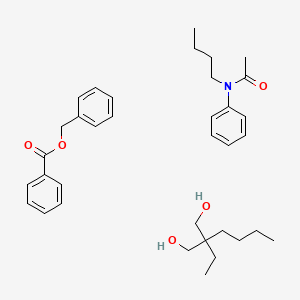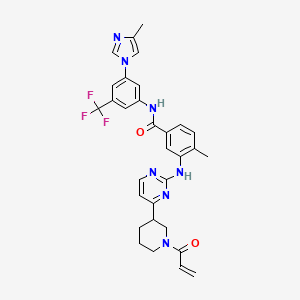
Mal-PEG8-NHS ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mal-PEG8-NHS ester is a PEG linker containing a maleimide group and an NHS ester group . The hydrophilic PEG spacer increases solubility in aqueous media . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .
Molecular Structure Analysis
The molecular formula of Mal-PEG8-NHS ester is C27H42N2O14 . It has a molecular weight of 618.6 g/mol . The structure contains a maleimide group and an NHS ester group .Chemical Reactions Analysis
The NHS ester of Mal-PEG8-NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The maleimide group will react with a thiol group to form a covalent bond .Physical And Chemical Properties Analysis
Mal-PEG8-NHS ester has a molecular weight of 618.6 g/mol . It is soluble in DMSO, DCM, and DMF . The compound is stored at -20°C .Aplicaciones Científicas De Investigación
Drug Delivery and Hydrogel Formation : Mal-PEG8-NHS ester is used in the synthesis of hydrogels with enhanced cell interactions. For instance, acrylate-PEG-N-hydroxysuccinimide is utilized as a PEG linker in PEG hydrogels, aiding in the functionalization of bioactive factors. This application is significant in regenerative medicine and drug delivery (Browning et al., 2013).
Biopharmaceutical Applications : Mal-PEG8-NHS ester plays a critical role in PEGylation, a process widely employed to improve bioavailability and reduce immunogenicity in biopharmaceuticals. PEGylation reagents often contain NHS esters, which react with primary amine groups, forming amide bonds and enhancing the performance of active peptides or proteins (Crafts et al., 2016).
Tissue Engineering : In the field of tissue engineering, Mal-PEG8-NHS ester is used for creating adhesive hydrogels with potential biomedical applications, such as in wound healing and regenerative medicine. For example, chondroitin sulfate-polyethylene glycol (CS-PEG) adhesive hydrogel utilizes NHS functional groups for crosslinking, demonstrating significant adhesive strength and minimal inflammatory response in biological tissues (Strehin et al., 2010).
Cell Encapsulation and Implantation : Mal-PEG8-NHS ester is employed in the formation of polymer hydrogels used for cell encapsulation and in-vivo implantation. It offers a promising strategy for chemical cross-linking of hydrogels in biological contexts, beneficial for applications like wound healing and drug delivery (Strehin et al., 2013).
Surface Protein Modification : The compound is utilized in modifying surface proteins with poly(ethylene glycol) to interrupt platelet adhesion, a process vital for limiting intravascular and biomaterial thrombosis. This application is crucial in developing therapies for acute thrombosis (Xu et al., 2006).
Nanoparticle Functionalization : Mal-PEG8-NHS ester is instrumental in the functionalization of nanoparticles for targeted drug delivery and imaging. For example, it's used in the synthesis of antibody-conjugated, PEG-coated magnetic nanoparticles for tumor targeting and dual-modal tumor imaging (Zolata et al., 2015).
Safety And Hazards
When handling Mal-PEG8-NHS ester, one should avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . Use of personal protective equipment and chemical impermeable gloves is recommended . Adequate ventilation should be ensured, and all sources of ignition should be removed .
Direcciones Futuras
Mal-PEG8-NHS ester can be used to selectively deliver drugs to specific cells or tissues . This improves the therapeutic index and reduces off-target effects . It is a promising area for future research.
Relevant Papers One paper was found that used Mal-PEG8-NHS ester in the detection of SARS-CoV-2 antibodies . The study developed a novel peptide-based method for detecting these antibodies .
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H42N2O14/c30-23-1-2-24(31)28(23)6-8-36-10-12-38-14-16-40-18-20-42-22-21-41-19-17-39-15-13-37-11-9-35-7-5-27(34)43-29-25(32)3-4-26(29)33/h1-2H,3-22H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJKBMZPIICCZSX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN2C(=O)C=CC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42N2O14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mal-PEG8-NHS ester | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


